3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one
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Description
The compound "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one" is a chemical entity that appears to be related to the family of chromen-2-one derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The chromen-2-one core is a common motif in natural products and pharmaceuticals, and modifications on this core, such as the introduction of a sulfonyl group and chlorophenyl ring, can significantly alter the compound's properties and biological activities.
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. One such method is the Brønsted acid-promoted one-pot synthesis, which involves the cross-coupling of ortho-alkynylacetophenones with ortho-alkynylbenzaldehydes to afford chrysene derivatives, as described in the synthesis of chrysene derivatives via an isochromenylium intermediate . Another method involves a CuI-mediated one-pot synthesis from α-sulfonyl o-hydroxyacetophenones, which efficiently forms both C-O and C-C bonds . These methods highlight the versatility and efficiency of modern synthetic approaches to constructing complex molecules like "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one."
Molecular Structure Analysis
The molecular structure of related compounds, such as "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one," reveals that these molecules typically contain several nearly planar segments, including the benzopyranone group and the chlorophenyl ring . The orientation of these planes and the substituents attached to them can influence the molecule's overall geometry and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions. For instance, sulfoxides derived from chromones can participate in disproportionation reactions when treated with hydrochloric acid, leading to both oxidation and reduction products . This indicates that the sulfonyl and methoxy groups on the chromen-2-one core can be reactive sites for further chemical transformations, which could be exploited in the synthesis of more complex derivatives or in the modification of the compound's properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. The planarity and rigidity of the molecule, as well as the presence of electron-withdrawing and electron-donating groups, would influence its physical properties such as solubility, melting point, and crystallinity. The chemical properties, such as reactivity and stability, would be affected by the presence of the sulfonyl and methoxy groups, which can participate in various chemical reactions and potentially increase the compound's reactivity towards nucleophiles or electrophiles.
Scientific Research Applications
Sulfonamides: A Broad Spectrum of Applications
Sulfonamides in Clinical Use and Antitumor Activity Sulfonamides have been identified as a significant class of compounds with a broad range of biological activities. These include their traditional role as antibacterial agents as well as emerging applications in antitumor therapy. The sulfonamide moiety is present in many clinically used drugs, highlighting its importance across various medical fields. Notably, research into sulfonamide carbonic anhydrase inhibitors (CAIs) has demonstrated their potential in treating conditions like glaucoma and cancer. The versatility of sulfonamides underscores their continued relevance in the development of new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Environmental and Analytical Chemistry Applications The environmental fate and transformation of sulfonamide compounds and their derivatives have also been extensively studied. For instance, sulfamethoxazole, a widely used sulfonamide antibiotic, has been investigated for its persistence and transformation in the environment. This research sheds light on the environmental impact of sulfonamides and emphasizes the need for cleaner and more sustainable methods for their removal from water sources. Such studies are crucial for understanding the environmental behavior of sulfonamides and for developing strategies to mitigate their potential environmental risks (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-13-7-2-4-10-8-14(16(18)22-15(10)13)23(19,20)12-6-3-5-11(17)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGMRWVQNKQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one |
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